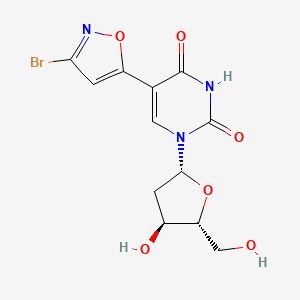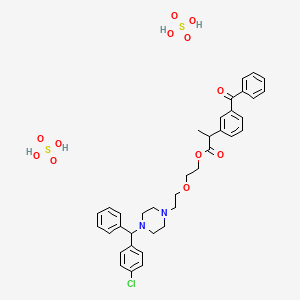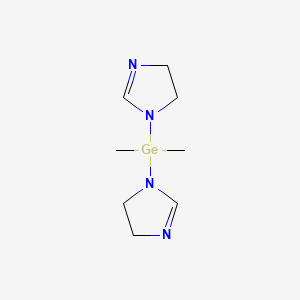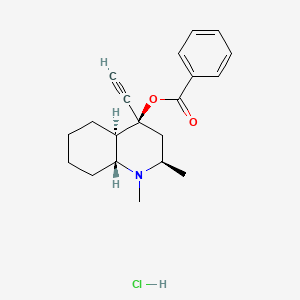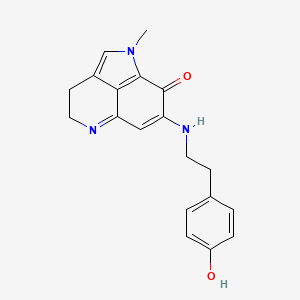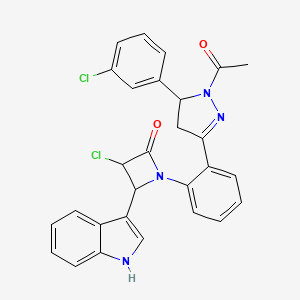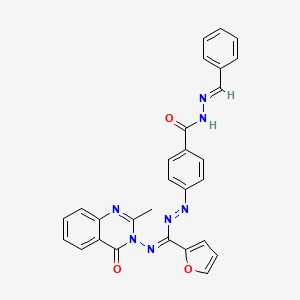
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide typically involves multiple steps:
Formation of the quinazolinone core: This step involves the reaction of anthranilic acid with formamide under high temperature to form 2-methyl-4-oxo-3(4H)-quinazolinone.
Introduction of the furanyl group: The quinazolinone is then reacted with furfural in the presence of a suitable catalyst to introduce the furanyl group.
Azo coupling: The intermediate product undergoes azo coupling with diazonium salts derived from aniline derivatives to form the azo compound.
Hydrazide formation: Finally, the azo compound is reacted with phenylhydrazine to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl and hydrazide groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized furanyl or hydrazide groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Azo compounds: Compounds with similar azo linkages but different aromatic groups.
Uniqueness
The uniqueness of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
127786-20-3 |
|---|---|
Formule moléculaire |
C28H21N7O3 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]benzamide |
InChI |
InChI=1S/C28H21N7O3/c1-19-30-24-11-6-5-10-23(24)28(37)35(19)34-26(25-12-7-17-38-25)32-31-22-15-13-21(14-16-22)27(36)33-29-18-20-8-3-2-4-9-20/h2-18H,1H3,(H,33,36)/b29-18+,32-31?,34-26- |
Clé InChI |
QFBQPZULADHTPA-DZDHHQMWSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5 |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



